

N-(5-Amino-2-methoxyphenyl)butanamide: A Technical Literature Review

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Compound of Interest

Compound Name: *N*-(5-Amino-2-methoxyphenyl)butanamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Amino-2-methoxyphenyl)butanamide is a substituted anilide with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is limited, this technical guide provides a comprehensive review of the available literature on its synthesis, potential biological activities, and the structure-activity relationships of closely related analogs. This document aims to serve as a foundational resource for researchers and professionals in drug development by summarizing key data, outlining detailed experimental protocols for analogous compounds, and visualizing synthetic and logical relationships. The strategic placement of the amino and methoxy groups on the phenyl ring, combined with the butanamide side chain, suggests its potential as a scaffold for developing novel therapeutic agents.

Introduction

Substituted anilides represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural motif of **N-(5-Amino-2-methoxyphenyl)butanamide**, featuring a methoxy and an amino group on the aromatic ring, presents an interesting scaffold for chemical modification and biological evaluation. The methoxy group can influence the compound's pharmacokinetic properties and binding interactions, while the amino group

provides a site for further functionalization. This review consolidates the fragmented information available on structurally similar compounds to provide a comprehensive overview and guide for future research on **N-(5-Amino-2-methoxyphenyl)butanamide** and its derivatives.

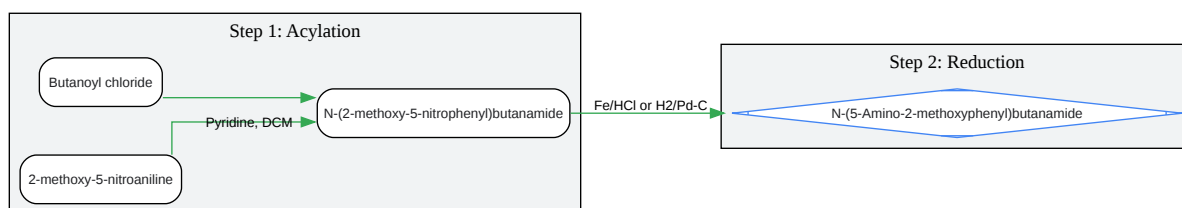
Synthesis and Characterization

A direct and specific synthesis for **N-(5-Amino-2-methoxyphenyl)butanamide** is not extensively detailed in the current literature. However, a plausible and efficient synthetic route can be devised based on well-established methods for the synthesis of related anilides. The most common approach involves a two-step process: the acylation of a nitroaniline precursor followed by the reduction of the nitro group.

A likely precursor for this synthesis is 2-methoxy-5-nitroaniline, which is commercially available. [1][2] The synthesis would proceed via the acylation of this precursor with butanoyl chloride or butyric anhydride to form N-(2-methoxy-5-nitrophenyl)butanamide. This intermediate is then subjected to a reduction reaction to convert the nitro group to the desired amino group, yielding the final product.

Proposed Synthetic Pathway

The proposed synthesis of **N-(5-Amino-2-methoxyphenyl)butanamide** is outlined below. This pathway is based on standard organic synthesis methodologies for similar compounds. [3][4][5]



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Figure 1: Proposed synthesis of **N-(5-Amino-2-methoxyphenyl)butanamide**.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of **N-(5-Amino-2-methoxyphenyl)butanamide**, adapted from general procedures for the synthesis of substituted anilides.

Step 1: Synthesis of N-(2-methoxy-5-nitrophenyl)butanamide

- In a round-bottom flask, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Add a base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add butanoyl chloride (1.1 eq) dropwise to the cooled solution while stirring.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with 1M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield N-(2-methoxy-5-nitrophenyl)butanamide.

Step 2: Synthesis of **N-(5-Amino-2-methoxyphenyl)butanamide**

- To a solution of N-(2-methoxy-5-nitrophenyl)butanamide (1.0 eq) in ethanol or acetic acid, add a reducing agent. Common reducing agents for this transformation include iron powder in the presence of hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.^[6]
- If using iron, heat the mixture to reflux and stir for 2-4 hours.

- If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature until the reaction is complete.
- Monitor the reaction by TLC.
- After the reaction is complete, filter the mixture to remove the catalyst or iron residues.
- Neutralize the filtrate with a base (e.g., sodium bicarbonate) if an acid was used.
- Extract the product with an organic solvent like ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude **N-(5-Amino-2-methoxyphenyl)butanamide**.
- Further purify the product by recrystallization or column chromatography if necessary.

Potential Biological Activities and Structure-Activity Relationships

While there is no specific biological data for **N-(5-Amino-2-methoxyphenyl)butanamide**, the activities of structurally similar anilides and methoxyphenyl derivatives suggest potential areas of investigation.

Antimicrobial Activity

Numerous studies have reported the antimicrobial activity of substituted anilides.^[7] The presence of the amide linkage and the potential for hydrogen bonding are crucial for their biological effects. The methoxy group can enhance lipophilicity, which may facilitate cell membrane penetration.

Table 1: Antimicrobial Activity of Structurally Related Anilide Derivatives

Compound Class	Test Organism	Activity Metric	Value	Reference
N-arylpiperazine derivatives	Mycobacterium tuberculosis H37Ra	MIC	< 3.80 μ M	[8]
Methoxyphenyl derivatives	Staphylococcus aureus	Zone of Inhibition	20.9 mm (at 200 μ l)	[9]
Methoxyphenol compounds	Escherichia coli	Growth Inhibition	~80-90% (eugenol)	[10]

Antiproliferative Activity

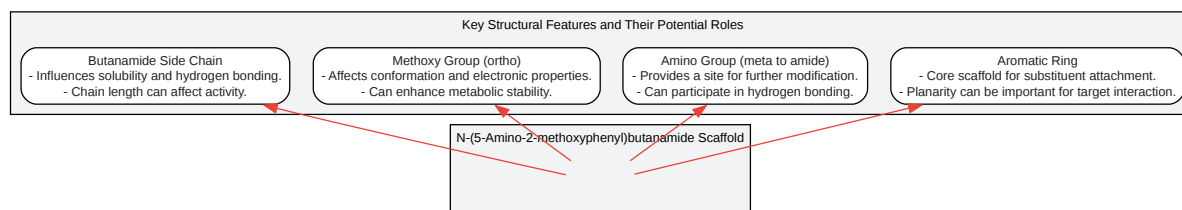
Substituted anilides have also been investigated as potential anticancer agents.[11][12] Their mechanism of action can vary, but often involves the inhibition of key enzymes like tyrosine kinases or topoisomerases. The substitution pattern on the aniline ring is critical for activity and selectivity.

Table 2: Antiproliferative Activity of Structurally Related Anilide Derivatives

Compound Class	Cell Line	Activity Metric	Value (IC50)	Reference
Substituted-anilinoquinazolin es	MCF-7 (Breast Cancer)	IC50	4.84 μ M	[11]
N-(9-oxo-9H-xanthen-4-yl)benzenesulfon amides	SK-N-MC (Neuroblastoma)	IC50	24.9 μ M	[12]
Acridine–thiosemicarbazone derivatives	HepG2 (Liver Cancer)	IC50	20.88 μ M	

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, a general SAR can be proposed.



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Figure 2: Key structural features and their potential roles in biological activity.

Conclusion

N-(5-Amino-2-methoxyphenyl)butanamide is a molecule with a promising chemical scaffold that warrants further investigation. Although direct experimental data is currently lacking in the public domain, this technical guide provides a solid foundation for future research by outlining a reliable synthetic route, summarizing the biological activities of closely related compounds, and offering insights into potential structure-activity relationships. The information compiled herein should facilitate the design and execution of studies aimed at elucidating the pharmacological profile of this compound and its derivatives, potentially leading to the development of novel therapeutic agents. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this interesting chemical entity.

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